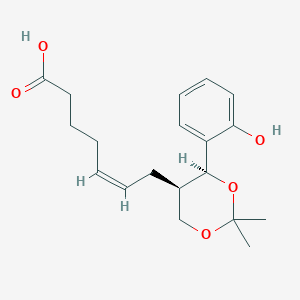
7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptenoic acid is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a dioxane ring, a hydroxyphenyl group, and a heptenoic acid chain, making it a subject of interest in synthetic organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptenoic acid typically involves multi-step organic reactions. One common method includes the formation of the dioxane ring through a cyclization reaction, followed by the introduction of the hydroxyphenyl group via electrophilic aromatic substitution. The heptenoic acid chain is then attached through a series of esterification and hydrolysis reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or bases are often employed to facilitate the cyclization and substitution reactions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The double bond in the heptenoic acid chain can be reduced to form saturated derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated heptanoic acid derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
科学研究应用
7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptenoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptenoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, influencing their function. The dioxane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. Pathways involved may include inhibition of oxidative stress and modulation of inflammatory responses.
相似化合物的比较
7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptanoic acid: A saturated analog with similar structural features but different reactivity.
7-(2,2-Dimethyl-4-(2-methoxyphenyl)-1,3-dioxan-5-yl)heptenoic acid: A methoxy-substituted analog with altered electronic properties.
Uniqueness: 7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptenoic acid stands out due to its combination of a hydroxyphenyl group and a dioxane ring, which imparts unique chemical reactivity and potential biological activity
属性
CAS 编号 |
89425-94-5 |
|---|---|
分子式 |
C19H26O5 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
(Z)-7-[(4S,5R)-4-(2-hydroxyphenyl)-2,2-dimethyl-1,3-dioxan-5-yl]hept-5-enoic acid |
InChI |
InChI=1S/C19H26O5/c1-19(2)23-13-14(9-5-3-4-6-12-17(21)22)18(24-19)15-10-7-8-11-16(15)20/h3,5,7-8,10-11,14,18,20H,4,6,9,12-13H2,1-2H3,(H,21,22)/b5-3-/t14-,18+/m1/s1 |
InChI 键 |
VTLAMBSAMRROPW-HUAIYETOSA-N |
手性 SMILES |
CC1(OC[C@H]([C@H](O1)C2=CC=CC=C2O)C/C=C\CCCC(=O)O)C |
规范 SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2O)CC=CCCCC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


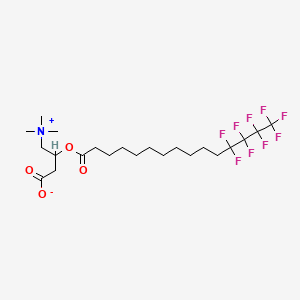
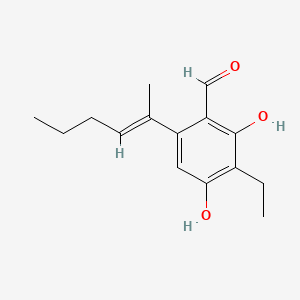
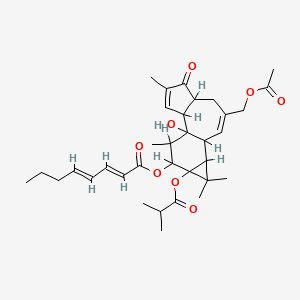
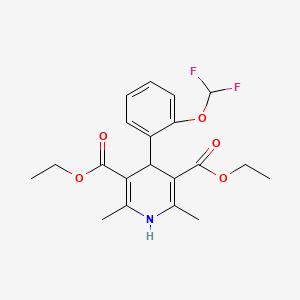
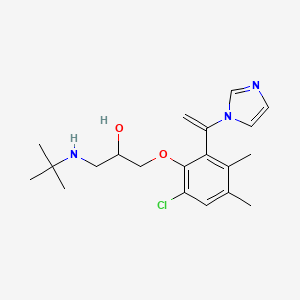

![1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12766021.png)
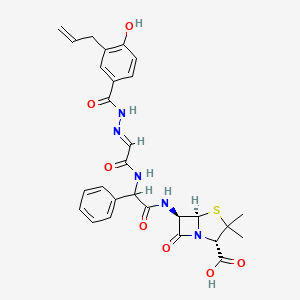
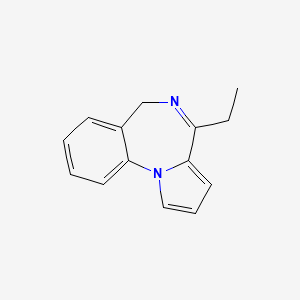

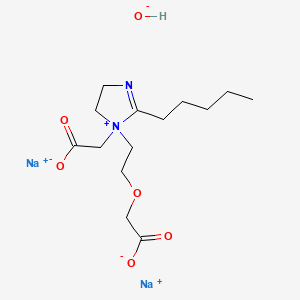
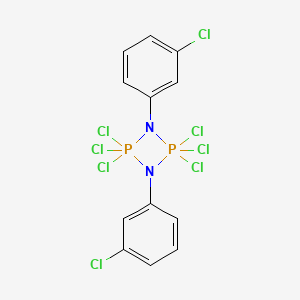
![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)
